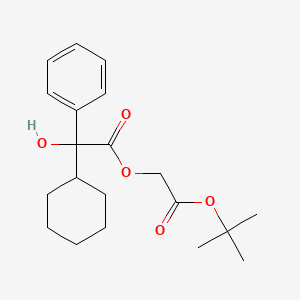
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through esterification reactions. One possible route involves the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with tert-butyl 2-oxoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, esters like this one are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and plasticizers due to its ester functionality.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s activity as a prodrug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- tert-Butyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Uniqueness
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to the presence of the tert-butoxy group, which can influence its reactivity and stability. This makes it distinct from other similar esters and potentially more suitable for specific applications.
Eigenschaften
Molekularformel |
C20H28O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H28O5/c1-19(2,3)25-17(21)14-24-18(22)20(23,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4,6-7,10-11,16,23H,5,8-9,12-14H2,1-3H3 |
InChI-Schlüssel |
XEFMTOOWBMMHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















